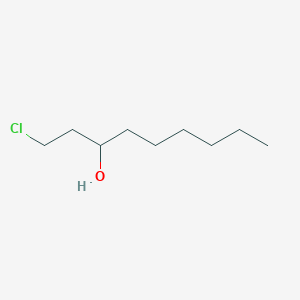

1-Chlorononan-3-OL

Description

1-Chlorononan-3-OL (C₉H₁₉ClO) is a chlorinated aliphatic alcohol featuring a nine-carbon chain with a hydroxyl (-OH) group at the third carbon and a chlorine atom at the first position. The compound serves as a versatile intermediate in organic synthesis, particularly in the production of surfactants, agrochemicals, and pharmaceutical precursors. Its balanced chain length and functional group positioning make it valuable for applications requiring controlled reactivity and lipid solubility .

Properties

CAS No. |

54314-66-8 |

|---|---|

Molecular Formula |

C9H19ClO |

Molecular Weight |

178.70 g/mol |

IUPAC Name |

1-chlorononan-3-ol |

InChI |

InChI=1S/C9H19ClO/c1-2-3-4-5-6-9(11)7-8-10/h9,11H,2-8H2,1H3 |

InChI Key |

GJFFSKKQFJMHQO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCCl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chlorononan-3-OL can be synthesized through several methods. One common approach involves the chlorination of nonan-3-OL. This reaction typically requires the use of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 1-Chlorononan-3-OL may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to remove impurities and obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Chlorononan-3-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The compound can be reduced to form nonane by using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.

Major Products Formed

Oxidation: Nonan-3-one or nonanal.

Reduction: Nonane.

Substitution: Various substituted nonan-3-OL derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chlorononan-3-OL has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound can be used in studies involving the interaction of chlorinated alcohols with biological systems. It may serve as a model compound for understanding the effects of chlorinated organic compounds on living organisms.

Medicine: Research into the potential therapeutic applications of 1-Chlorononan-3-OL is ongoing. It may have potential as a precursor for the synthesis of pharmaceuticals or as an active ingredient in certain treatments.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Chlorononan-3-OL involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with other molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules. The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to influence cellular processes through its effects on membrane permeability and enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Chlorononan-3-OL with structurally analogous chlorinated alcohols, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of 1-Chlorononan-3-OL with Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water | Key Applications |

|---|---|---|---|---|---|

| 1-Chlorononan-3-OL | C₉H₁₉ClO | 178.7 | ~250 | Low | Surfactants, Pharmaceuticals |

| 1-Chlorooctan-3-OL | C₈H₁₇ClO | 164.7 | ~230 | Moderate | Organic Synthesis |

| 1-Chlorodecan-3-OL | C₁₀H₂₁ClO | 192.7 | ~270 | Very Low | Lubricants, Plasticizers |

| 1-Chloro-1,1-difluoropentan-2-ol | C₅H₉ClF₂O | 166.6 | ~200 | High | Fluorinated Pharmaceuticals |

Chain Length Variations

- Shorter-Chain Analogues (e.g., 1-Chlorooctan-3-OL) : Reduced carbon chain length lowers molecular weight and boiling point (~230°C vs. ~250°C) while improving water solubility due to decreased hydrophobicity. These properties make shorter-chain derivatives more suitable for aqueous-phase reactions .

- Longer-Chain Analogues (e.g., 1-Chlorodecan-3-OL): Extended alkyl chains increase molecular weight and boiling point (~270°C) but drastically reduce water solubility, enhancing utility in non-polar applications like lubricants .

Functional Group Positioning

- For instance, (R)-1-Chlorononan-2-ol is prioritized in pharmaceutical synthesis due to its stereochemical specificity .

Halogen Substitution Patterns

- Fluorinated Analogues (e.g., 1-Chloro-1,1-difluoropentan-2-ol) : Fluorine atoms enhance electronegativity and stability, reducing boiling points (~200°C) and increasing solubility in polar solvents. Such compounds are favored in fluorinated drug design .

Key Research Findings

Chain Length and Reactivity: Longer chains in 1-Chlorononan-3-OL reduce electrophilicity at the chlorine site compared to shorter analogues, slowing SN2 reactions but enhancing stability in hydrophobic environments .

Halogen Effects: Fluorinated derivatives exhibit distinct reactivity profiles due to strong C-F bonds, whereas chlorine’s polarizability in 1-Chlorononan-3-OL facilitates nucleophilic displacement in synthesis .

Biological Interactions : The compound’s hydrophobicity enables membrane permeability, a trait exploited in agrochemicals targeting lipid-rich plant tissues .

Biological Activity

1-Chlorononan-3-OL, a chlorinated alcohol with the molecular formula C₁₁H₂₃ClO, has garnered attention for its potential biological activities. This compound features a long carbon chain and a hydroxyl group, making it an interesting subject for various biochemical studies. The following sections will detail its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

1-Chlorononan-3-OL is classified as an organochlorine compound due to the presence of chlorine in its structure. Its molecular weight is approximately 238.75 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1-Chlorononan-3-OL against various bacterial strains. In particular, research indicates that chlorinated compounds can exhibit significant antibacterial activity due to their ability to disrupt bacterial cell membranes.

Table 1: Antimicrobial Activity of 1-Chlorononan-3-OL

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that 1-Chlorononan-3-OL possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

The mechanism by which 1-Chlorononan-3-OL exerts its antibacterial effects is believed to involve the disruption of the bacterial cell membrane integrity. Chlorinated compounds are known to interact with lipid bilayers, leading to increased permeability and eventual cell lysis. This property is particularly beneficial in combating antibiotic-resistant strains of bacteria .

Case Studies

Case Study 1: Efficacy Against Resistant Strains

In a study examining the efficacy of various chlorinated alcohols, including 1-Chlorononan-3-OL, researchers found that this compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The study reported an MIC value comparable to traditional antibiotics, suggesting its potential as an alternative treatment option for resistant infections .

Case Study 2: Environmental Impact and Biodegradation

Research focusing on the environmental impact of chlorinated compounds revealed that 1-Chlorononan-3-OL can be biodegraded by specific microbial strains. For instance, Rhodococcus rhodochrous NCIMB 13064 was found to dehalogenate this compound effectively, utilizing it as a carbon source. This process not only highlights the compound's biodegradability but also its potential application in bioremediation efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.